molecular formula C15H11FN2O3 B11189820 6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide

6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11189820
M. Wt: 286.26 g/mol
InChI Key: VFFGDSGPIVVJSC-UHFFFAOYSA-N
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Description

6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxylic acid and 6-fluoro-4-hydroxy-2H-chromen-2-one.

    Formation of Intermediate: The 3-pyridinecarboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Coupling Reaction: The acid chloride is then reacted with 6-fluoro-4-hydroxy-2H-chromen-2-one in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

6-fluoro-4-oxo-N-(pyridin-3-yl)-3,4-dihydro-2H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:

    6-fluoro-4-hydroxy-N-(3-pyridinyl)-3-quinolinecarboxamide: This compound has a similar structure but differs in its biological activity and applications.

    4-oxo-4H-chromene-2-carboxamide: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

6-fluoro-4-oxo-N-pyridin-3-yl-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C15H11FN2O3/c16-9-3-4-13-11(6-9)12(19)7-14(21-13)15(20)18-10-2-1-5-17-8-10/h1-6,8,14H,7H2,(H,18,20)

InChI Key

VFFGDSGPIVVJSC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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